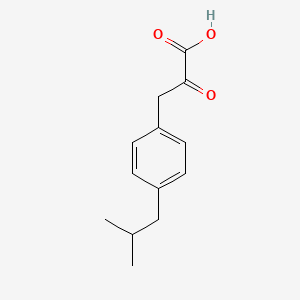

p-Isobutylphenylpyruvic acid

Description

Significance of Pyruvic Acid Derivatives in Central Metabolism

Pyruvic acid and its conjugate base, pyruvate (B1213749), are cornerstone molecules in the central metabolism of nearly all living organisms. wikipedia.orgresearchgate.net As the final product of glycolysis, the breakdown of glucose, pyruvate stands at a critical metabolic intersection. researchgate.net From this junction, it can be directed into several key pathways depending on the cell's energy needs and the availability of oxygen.

In aerobic conditions, pyruvate is converted into acetyl-coenzyme A (acetyl-CoA), the primary fuel for the citric acid cycle (also known as the Krebs cycle). researchgate.net This cycle is the main source of cellular energy in the form of ATP. Pyruvate can also be converted back to carbohydrates like glucose through a process called gluconeogenesis, or be used for the synthesis of fatty acids and the amino acid alanine (B10760859). researchgate.netastrobiology.com In anaerobic conditions, pyruvate undergoes fermentation to produce lactate (B86563) in animals or ethanol (B145695) in plants and yeast. researchgate.net This metabolic flexibility highlights the indispensable role of pyruvic acid derivatives in linking carbohydrate, protein, and lipid metabolism. researchgate.netastrobiology.com

Overview of Aromatic Amino Acid Precursor Metabolites

Aromatic amino acids—specifically phenylalanine, tyrosine, and tryptophan—are fundamental building blocks for proteins and also serve as precursors to a vast array of specialized metabolites with diverse biological functions. nih.govnih.gov In plants, fungi, and bacteria, these essential amino acids are synthesized via the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into chorismate. nih.govroyalsocietypublishing.org

Chorismate is a key branch-point intermediate. royalsocietypublishing.org From here, distinct enzymatic pathways lead to the synthesis of phenylalanine, tyrosine, and tryptophan. nih.gov These aromatic amino acids are then used to produce a wide range of secondary metabolites. For example, they are precursors to plant hormones like auxin and salicylate, defense compounds, and pigments. nih.govnih.gov In animals, which cannot synthesize them, aromatic amino acids obtained from the diet are precursors to critical biomolecules such as neurotransmitters (serotonin, dopamine, norepinephrine) and hormones (melatonin, thyroxine). nih.gov

Historical Context of Research on Aromatic α-Keto Acids

The study of α-keto acids dates back to the 19th century. The first synthesis of the simplest α-keto acid, pyruvic acid, was achieved by Erlenmeyer in 1881 from tartaric acid. mdpi.com For much of the 20th century, research focused on the central metabolic roles of α-keto acids like pyruvate and α-ketoglutarate in pathways such as glycolysis and the citric acid cycle. wikipedia.orgnih.gov Landmark discoveries elucidated the function of multi-enzyme complexes, like the α-keto acid dehydrogenase complexes, that regulate key metabolic steps. nih.gov

In recent decades, the field has expanded significantly. Researchers have explored the transport of α-keto acids across biological membranes, such as the blood-brain barrier, and their roles in amino acid metabolism. wikipedia.org The development of new synthetic methods, including transition-metal-catalyzed reactions and greener enzymatic and electrochemical approaches, has made a wider variety of α-keto acids accessible for study. mdpi.com Most recently, α-keto acids have been recognized for their potential importance in prebiotic chemistry, with studies showing they can be generated from simple amino acids under early-Earth conditions and can initiate reaction networks leading to more complex biomolecules. astrobiology.com They are also now used as advanced tools in biotechnology, for instance, as metabolic precursors for producing isotopically labeled proteins for NMR spectroscopy studies. chemicalbook.com

Data Tables

Table 1: Properties of p-Isobutylphenylpyruvic Acid

| Property | Value |

| Systematic Name | 3-(4-isobutylphenyl)-2-oxopropanoic acid |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Carboxylic Acid, Ketone, Aromatic Ring |

| Classification | Aromatic α-Keto Acid |

(Note: Physical properties like melting point and boiling point are not widely published in readily available literature.)

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]-2-oxopropanoic acid |

InChI |

InChI=1S/C13H16O3/c1-9(2)7-10-3-5-11(6-4-10)8-12(14)13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

LWHNSIBBYYTBIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways Leading to P Isobutylphenylpyruvic Acid

Precursor Formation via the Shikimate Pathway

The shikimate pathway is a crucial metabolic route found in bacteria, fungi, and plants, responsible for the synthesis of aromatic amino acids. nih.gov This pathway converts simple carbohydrate precursors into chorismate, a pivotal branch-point metabolite. nih.govfrontiersin.org

The shikimate pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, which undergo a series of seven enzymatic reactions to produce chorismate. nih.gov Chorismate serves as the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Its position as a central node allows for the regulated distribution of carbon into various primary and secondary metabolic pathways. nih.govfrontiersin.org In plants, it is estimated that over 30% of all fixed carbon is channeled through this pathway, highlighting its metabolic significance. nih.gov

From the central precursor chorismate, the biosynthesis of phenylalanine and tyrosine proceeds through the intermediate prephenate. wikipedia.orgmicrobiologyresearch.org The formation of p-isobutylphenylpyruvic acid's analogue, p-hydroxyphenylpyruvate, is a key step in tyrosine biosynthesis in most microorganisms and plants. wikipedia.org This conversion is catalyzed by the enzyme prephenate dehydrogenase, which performs an NAD+-dependent oxidative decarboxylation of prephenate. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Shikimate and Phenylalanine/Tyrosine Biosynthesis Pathways

| Enzyme | Reaction Catalyzed | Pathway Step |

|---|---|---|

| Chorismate Synthase | Converts 5-enolpyruvylshikimate 3-phosphate to chorismate. | Final step in the common shikimate pathway. nih.gov |

| Chorismate Mutase | Catalyzes the rearrangement of chorismate to prephenate. | First step toward phenylalanine and tyrosine. microbiologyresearch.org |

| Prephenate Dehydrogenase | Converts prephenate to p-hydroxyphenylpyruvate. | A key step in tyrosine biosynthesis. wikipedia.orgnih.gov |

| Prephenate Dehydratase | Converts prephenate into phenylpyruvate. | A key step in phenylalanine biosynthesis. nih.gov |

Transamination Reactions in Aromatic Amino Acid Metabolism

Transamination is a fundamental biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, producing a new amino acid and a new α-keto acid. nih.gov This process is central to both the synthesis and catabolism of amino acids. nih.govnih.gov

Aromatic amino acids such as phenylalanine and tyrosine can be converted into their corresponding α-keto acids—phenylpyruvate and p-hydroxyphenylpyruvate, respectively—through transamination. nih.govmhmedical.com This reversible reaction is a critical link between amino acid metabolism and other metabolic pathways, including the formation of numerous secondary metabolites. frontiersin.orgnih.gov For instance, in various bacteria, the catabolism of aromatic amino acids is initiated by a transamination reaction that requires an α-keto acid, such as α-ketoglutarate, as the amino group acceptor. nih.gov

Aminotransferases, also known as transaminases, are the enzymes that facilitate these reactions. nih.gov They are ubiquitous and play vital roles in nitrogen metabolism. nih.govcreative-proteomics.com These enzymes require pyridoxal (B1214274) 5'-phosphate (P5'P), a derivative of vitamin B6, as a coenzyme. nih.govcreative-proteomics.com Aromatic amino acid aminotransferases (AROATs) specifically catalyze the reversible transamination of aromatic amino acids with α-ketoglutarate to yield the corresponding aromatic α-keto acid and glutamate (B1630785). mhmedical.com The specificity of the aminotransferase determines which amino and keto acid pair will react. nih.gov

Table 2: Representative Aminotransferases and their Functions

| Enzyme | Abbreviation | Function |

|---|---|---|

| Aspartate Aminotransferase | AST / GOT | Catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. creative-proteomics.com |

| Alanine (B10760859) Aminotransferase | ALT / GPT | Catalyzes the interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. creative-proteomics.com |

| Aromatic Amino Acid Aminotransferase | AROAT | Catalyzes the transamination of aromatic amino acids (e.g., phenylalanine, tyrosine) to their corresponding α-keto acids. mhmedical.com |

| Branched-Chain Aminotransferase | BCAT | Catalyzes the transamination of branched-chain amino acids (e.g., leucine (B10760876), valine). wikipedia.org |

Hypothetical Biosynthetic Routes for the Isobutylphenyl Moiety

While the direct biosynthesis of this compound is not documented, a hypothetical pathway can be proposed by combining known biochemical reactions. The formation of the isobutylphenyl moiety would require two key events: the synthesis of the phenyl ring structure and its subsequent alkylation with an isobutyl group.

The phenyl ring precursor, phenylpyruvate, is naturally synthesized via the shikimate pathway. nih.gov The isobutyl group's origin can be traced to the metabolism of the branched-chain amino acid, valine. wikipedia.orgmedlineplus.gov The catabolism of valine produces isobutyryl-CoA. nih.govwikipedia.orgmedlineplus.gov In some engineered microorganisms, α-ketoisovalerate, a precursor in valine metabolism, can be decarboxylated to isobutyraldehyde, which is then reduced to isobutanol. wikipedia.org These activated isobutyl units, such as isobutyryl-CoA, are known starting materials for polyketide synthase (PKS) assembly lines in the production of some natural products. wikipedia.org

The crucial and hypothetical step would be the enzymatic alkylation of a phenylpyruvate-related precursor with an isobutyl donor. While enzymatic C-alkylation of aromatic compounds is known in nature, it is considered an energetically challenging reaction. researchgate.net Nature employs enzymes like prenyltransferases to attach isoprenoid chains to aromatic rings. researchgate.net Recently, an unprecedented enzymatic alkylation reaction was discovered in cyanobacteria, where the enzyme CylK catalyzes the formation of a C-C bond between an aromatic ring and a secondary alkyl halide. researchgate.netelifesciences.orgnih.govnih.gov A similar, yet-to-be-discovered enzyme could theoretically catalyze the Friedel-Crafts-type alkylation of a phenylpropanoid precursor with an activated isobutyl group derived from valine metabolism, ultimately leading to the formation of the p-isobutylphenyl scaffold.

Proposed Pathways for Side-Chain Elaboration

The biosynthesis of this compound is not as extensively documented as that of primary metabolites. However, plausible pathways for the elaboration of its side chain can be proposed based on analogous reactions in amino acid and keto acid metabolism, particularly the homologation of phenylpyruvic acid.

One proposed pathway for the side-chain elongation of phenylpyruvic acid to form a precursor to this compound is analogous to the biosynthesis of L-homophenylalanine. This process involves a series of enzymatic reactions that extend the carbon chain of an α-keto acid. asm.org This homologation pathway is believed to be similar to the chain elongation process in leucine biosynthesis. asm.org

The key steps in this proposed pathway are:

Condensation with Acetyl-CoA: The initial step involves the condensation of phenylpyruvic acid with acetyl-coenzyme A (CoA). This reaction is catalyzed by an enzyme analogous to 2-isopropylmalate synthase (LeuA in the leucine biosynthesis pathway). In the context of homophenylalanine biosynthesis in cyanobacteria, the enzyme HphA catalyzes this condensation. asm.orgresearchgate.net The product of this reaction, after spontaneous hydrolysis of the thioester, would be a 2-benzylmalic acid derivative. asm.org

Isomerization: The resulting 2-substituted malic acid undergoes isomerization. This is likely a two-step process involving dehydration and rehydration, catalyzed by an enzyme with aconitase-like activity, similar to the function of HphCD in homophenylalanine biosynthesis. asm.orgresearchgate.net This converts the 2-substituted malic acid to a 3-substituted malic acid.

Oxidative Decarboxylation: The 3-substituted malic acid is then subjected to oxidative decarboxylation. An enzyme with dehydrogenase activity, analogous to 3-isopropylmalate dehydrogenase (LeuB), would catalyze this step. asm.org In the homophenylalanine pathway, HphB is the responsible enzyme. asm.orgresearchgate.net This reaction would yield an elongated α-keto acid.

For the specific synthesis of this compound, this cycle would likely involve intermediates that are substituted at the para position of the phenyl ring with an isobutyl group. The initial precursor would be this compound itself, which would undergo further elongation if necessary, or the isobutyl group could be added to a precursor molecule before the pyruvic acid side chain is formed.

Research on the biosynthesis of aliphatic glucosinolates in plants like Arabidopsis thaliana also provides insights into iterative side-chain elongation of amino acids. nih.gov This process involves a cycle of reactions including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, which lengthens the amino acid side chain by one methylene (B1212753) group in each cycle. nih.gov While this is for a different class of compounds, it demonstrates a conserved biochemical strategy for side-chain elaboration that could be applicable to the formation of the isobutylphenyl side chain.

Integration of this compound into Branched-Chain Amino Acid Metabolism Concepts

This compound, as an α-keto acid, can be conceptually integrated into the metabolic framework of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The metabolism of BCAAs is distinct from other amino acids and involves two primary, common enzymatic steps: transamination and oxidative decarboxylation. nih.gov

Transamination: The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govwikipedia.org This reaction transfers the amino group from a BCAA to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (BCKA). wikipedia.orgmdpi.com Conversely, BCATs can also catalyze the synthesis of BCAAs from their respective BCKAs by obtaining an amino group from glutamate.

This compound, being a keto acid, could potentially serve as a substrate for a transaminase. An aromatic amino acid aminotransferase could catalyze the reversible conversion of this compound to a corresponding amino acid, p-isobutylphenylalanine, by utilizing an amino donor like glutamate. This is a key integration point, as the transamination reaction directly links the metabolism of this compound to the pool of other amino acids and their keto-acid counterparts. nih.gov Studies on astrocyte metabolism have shown the significance of leucine transamination to its keto acid, α-ketoisocaproic acid (KIC), and its subsequent release, highlighting the dynamic interplay between amino acids and their keto acids in cellular metabolism. nih.gov

Metabolic Fate: Once formed, this compound would have several potential metabolic fates, analogous to other α-keto acids. It could be:

Transaminated to form the corresponding amino acid, as discussed above.

Undergo oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This irreversible step would convert the α-keto acid into an acyl-CoA derivative, which could then enter other metabolic pathways, such as fatty acid synthesis or the citric acid cycle for energy production. mdpi.comnih.gov

Be reduced to the corresponding α-hydroxy acid, p-isobutylphenyllactic acid, by a reductase enzyme. jiangnan.edu.cn

The integration of this compound into BCAA metabolism is therefore plausible through the action of aminotransferases and dehydrogenases that may exhibit substrate promiscuity, allowing them to act on this structurally similar, non-canonical keto acid. The balance between its formation, transamination, and further catabolism would be influenced by the cellular metabolic state, including the availability of amino donors and the activity of key enzymes in the BCAA metabolic pathway. csun.edu

Enzymatic Transformations and Metabolic Fates of P Isobutylphenylpyruvic Acid

Decarboxylation Reactions of Aromatic α-Keto Acids

Aromatic α-keto acids, including p-isobutylphenylpyruvic acid, are subject to decarboxylation reactions, a fundamental biochemical process that involves the removal of a carboxyl group. This transformation is a critical step in various metabolic pathways.

Formation of Aromatic Aldehydes and Alcohols via Decarboxylase Activity

The enzymatic decarboxylation of aromatic α-keto acids leads to the formation of corresponding aromatic aldehydes. This reaction is catalyzed by a class of enzymes known as decarboxylases. In the specific case of this compound, this process would yield p-isobutylphenylacetaldehyde.

Subsequent to the formation of the aldehyde, further metabolic conversion can occur. Aromatic aldehydes can be reduced to their corresponding alcohols through the action of alcohol dehydrogenases. This two-step conversion from an α-keto acid to an alcohol is a significant pathway in the metabolism of these compounds.

Enzymatic Mechanisms of α-Keto Acid Decarboxylation

The mechanism of α-keto acid decarboxylation is a well-studied enzymatic process. A key feature of this reaction is the involvement of a thiamine (B1217682) pyrophosphate (TPP) cofactor. TPP is a derivative of vitamin B1 and is essential for the function of decarboxylases.

The catalytic cycle begins with the formation of a covalent bond between the α-keto acid substrate and the TPP cofactor. This intermediate, known as a C2α-lactylthiamine pyrophosphate, facilitates the subsequent decarboxylation step. The removal of the carboxyl group results in the formation of an enamine-TPP intermediate, which is then protonated to yield the corresponding aldehyde and regenerate the TPP cofactor for the next catalytic cycle.

Reductive Pathways for Pyruvic Acid Derivatives

In addition to decarboxylation, pyruvic acid derivatives can also undergo reductive transformations. These pathways are crucial for the synthesis of various metabolites and the maintenance of cellular redox balance.

Formation of Hydroxy Acids through Reductase Enzymes

Reductase enzymes catalyze the conversion of α-keto acids to their corresponding α-hydroxy acids. In the context of this compound, this reductive pathway would lead to the formation of p-isobutylphenyllactic acid. This transformation is a key step in the metabolism of many aromatic α-keto acids.

Cofactor Dependencies in Reductive Transformations (e.g., NADPH)

The reductive conversion of α-keto acids to α-hydroxy acids is a cofactor-dependent process. The most common cofactor involved in these reactions is nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). NADPH serves as a reducing agent, donating electrons to the α-keto acid substrate.

The reductase enzyme binds both the α-keto acid and NADPH, facilitating the transfer of a hydride ion from NADPH to the keto group of the substrate. This results in the formation of the corresponding α-hydroxy acid and the oxidized form of the cofactor, NADP+. The regeneration of NADPH is essential for the continuation of these reductive pathways and is typically coupled to other metabolic processes, such as the pentose (B10789219) phosphate pathway.

Interconversion with Related Aromatic Compounds

The metabolism of this compound is interconnected with other aromatic compounds. Through a series of enzymatic reactions, it can be interconverted with related molecules, contributing to a complex metabolic network.

One significant interconversion involves the transamination of this compound to form the amino acid p-isobutylphenylalanine. This reaction is catalyzed by aminotransferases and requires a pyridoxal (B1214274) phosphate (PLP) cofactor. The reverse reaction, the deamination of p-isobutylphenylalanine, can also regenerate this compound.

These interconversions highlight the central role of this compound as a metabolic intermediate, linking amino acid metabolism with other key cellular pathways.

Reversibility of Transamination Reactions

Transamination is a pivotal and reversible biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid. This process is catalyzed by a class of enzymes known as aminotransferases or transaminases. The reaction essentially allows for the interconversion of amino acids and α-keto acids, playing a crucial role in the synthesis and degradation of amino acids.

In the context of this compound, it can act as an amino group acceptor to form the corresponding amino acid, p-isobutylphenylalanine. Conversely, p-isobutylphenylalanine can donate its amino group to an α-keto acid, thereby regenerating this compound. This reversibility is a key feature of transamination and is dependent on the cellular concentrations of the respective reactants and products. A common amino group donor in these reactions is glutamate (B1630785), which is converted to α-ketoglutarate.

The general reversible reaction can be depicted as follows:

This compound + Amino Acid₁ ⇌ p-Isobutylphenylalanine + α-Keto Acid₁

This equilibrium allows cells to modulate the pools of specific amino acids and α-keto acids according to metabolic needs. The direction of the reaction is dictated by the relative abundance of the substrates and products.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Enzyme Class |

|---|---|---|---|---|

| This compound | L-Glutamate | p-Isobutylphenylalanine | α-Ketoglutarate | Aminotransferase |

| p-Isobutylphenylalanine | α-Ketoglutarate | This compound | L-Glutamate | Aminotransferase |

Potential as a Precursor in Secondary Metabolite Synthesis

While primary metabolites are essential for the basic survival of an organism, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction. These molecules often have important ecological functions and can be of significant interest for their pharmacological properties. Aromatic α-keto acids, such as this compound, can serve as precursors for the biosynthesis of a variety of secondary metabolites in plants and microorganisms.

The core structure of this compound, with its phenyl ring and pyruvic acid side chain, provides a versatile scaffold for the synthesis of complex molecules. Through various enzymatic modifications such as hydroxylation, methylation, and cyclization, this precursor can be transformed into a range of secondary metabolites. Although specific pathways originating from this compound are not extensively documented, its structural similarity to other phenylpropanoid precursors suggests its potential involvement in the biosynthesis of compounds like certain alkaloids, flavonoids, and other phenolic compounds. The addition of this compound to cell cultures of plants or microorganisms could potentially lead to the production of novel secondary metabolites.

| Precursor | Potential Secondary Metabolite Class | General Biosynthetic Pathway |

|---|---|---|

| This compound | Alkaloids | Incorporation of the carbon skeleton into alkaloid structures. |

| This compound | Flavonoids and other Phenolics | Serving as a building block in the phenylpropanoid pathway. |

| This compound | Polyketides | Potential starter unit in polyketide synthesis. |

Role of Pyridoxal 5'-Phosphate (PLP) in Enzymatic Catalysis

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme that plays a critical role in a vast array of enzymatic reactions, particularly those involving amino acids and α-keto acids. Its chemical properties make it an essential catalyst for reactions such as transamination, decarboxylation, and racemization.

Mechanism of PLP in Stabilizing Carbanionic Intermediates

One of the key functions of PLP in enzymatic catalysis is its ability to stabilize carbanionic intermediates that are formed during the course of a reaction. In many PLP-dependent reactions, a proton is abstracted from the α-carbon of the amino acid substrate, forming a transient carbanion. This intermediate is inherently unstable.

PLP stabilizes this carbanion through the formation of a Schiff base (an imine) with the amino group of the substrate. The pyridinium (B92312) ring of PLP acts as an "electron sink," delocalizing the negative charge of the carbanion through its conjugated π-system. This delocalization significantly lowers the activation energy of the reaction, thereby facilitating the catalytic process. The resonance stabilization provided by the PLP cofactor is crucial for the efficient cleavage of the Cα-H, Cα-COO⁻, or Cα-R bonds.

PLP-Dependent Enzymes Acting on α-Keto Acids and Amino Acids

A large family of enzymes utilizes PLP as a cofactor to catalyze a wide range of reactions involving amino acids and α-keto acids. These enzymes are classified based on the type of reaction they catalyze.

Aminotransferases (Transaminases): As discussed earlier, these enzymes catalyze the reversible transfer of an amino group between an amino acid and an α-keto acid. Aromatic amino acid aminotransferases (AroATs) are a subclass of these enzymes that specifically act on aromatic amino acids and their corresponding α-keto acids. nih.gov It is highly probable that an AroAT could catalyze the transamination of this compound. nih.gov

Decarboxylases: These enzymes catalyze the removal of a carboxyl group from an amino acid, producing a primary amine and carbon dioxide. Aromatic L-amino acid decarboxylases are involved in the synthesis of important neurotransmitters.

Racemases: These enzymes interconvert L- and D-isomers of amino acids.

The versatility of PLP allows a single cofactor to be utilized by a diverse set of enzymes to perform a wide variety of chemical transformations.

| PLP-Dependent Enzyme Class | General Reaction Catalyzed | Relevance to this compound |

|---|---|---|

| Aromatic Amino Acid Aminotransferase (AroAT) | Aromatic α-Keto Acid + Amino Acid ⇌ Aromatic Amino Acid + α-Keto Acid | Catalyzes the reversible conversion to p-isobutylphenylalanine. nih.gov |

| Amino Acid Decarboxylase | Amino Acid → Amine + CO₂ | Could potentially decarboxylate the corresponding amino acid. |

| Amino Acid Racemase | L-Amino Acid ⇌ D-Amino Acid | Could potentially act on the corresponding amino acid. |

Theoretical and Computational Investigations of P Isobutylphenylpyruvic Acid

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like p-Isobutylphenylpyruvic acid. These computational approaches allow for the detailed exploration of reaction pathways at an atomic level.

In biocatalysis, enzymes can convert substrates with high selectivity and efficiency. For instance, ketoreductase enzymes catalyze the reduction of keto groups. nih.gov Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to model these enzymatic reactions. researchgate.netrsc.org A QM/MM approach treats the reactive center of the enzyme-substrate complex with a high level of quantum theory, while the surrounding protein environment is described by a more computationally efficient molecular mechanics force field. rsc.org

This methodology can be applied to study the enzymatic reduction of the α-keto group in this compound. By modeling the enzyme's active site, researchers can calculate the structures and energies of the transition states for the reaction. nih.gov This allows for the determination of activation barriers, providing a quantitative understanding of the reaction rate. nih.gov Such studies can reveal how specific amino acid residues in the active site stabilize the transition state, thereby explaining the catalytic power of the enzyme. researchgate.netnih.gov Computational analyses have been successfully used to understand the origins of stereoselectivity in ketoreductases by comparing the transition state energies for the formation of different stereoisomers. nih.gov

Table 1: Hypothetical Activation Energies for the Enzymatic Reduction of this compound

| Enzyme Variant | Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Predicted Stereoselectivity |

| Wild Type | pro-R Hydride Attack | 15.2 | Moderate |

| Wild Type | pro-S Hydride Attack | 16.8 | Moderate |

| Engineered Mutant | pro-R Hydride Attack | 14.5 | High |

| Engineered Mutant | pro-S Hydride Attack | 18.1 | High |

Note: This table is illustrative and presents hypothetical data that could be generated from QM/MM studies to compare different enzyme variants.

DFT is widely used to predict the reactivity and selectivity of organic molecules. nih.govmdpi.com By calculating various molecular properties and reactivity descriptors, one can anticipate how this compound will behave in different chemical reactions. mdpi.comlongdom.orgnih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as an electron donor or acceptor, respectively. The energy gap between HOMO and LUMO is a measure of chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to attack.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack. longdom.org

For this compound, these calculations can predict the most likely sites for chemical modification. For example, the α-keto acid moiety is versatile and can participate in various reactions such as decarboxylation, acylation, and condensation. acs.org DFT studies can help in understanding the mechanisms of these reactions and in designing catalysts that promote desired outcomes. rsc.orgnih.gov

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how molecules interact over time. nih.gov This technique is invaluable for studying the binding of ligands like this compound to enzymes, offering insights that are complementary to static quantum chemical calculations. nih.gov

MD simulations can model the process of this compound binding to an enzyme's active site. sissa.it By simulating the solvated enzyme-ligand system for nanoseconds to microseconds, one can observe the conformational changes that occur in both the protein and the ligand upon binding. nih.govd-nb.info

The binding affinity, or the strength of the interaction, can be estimated from MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering enthalpic and entropic contributions. rsc.org Reductions in protein dynamics upon ligand binding can also contribute significantly to the binding energy. nih.gov Such calculations are crucial for understanding how tightly the substrate is held in the active site before the chemical reaction occurs.

Enzymes often exhibit high specificity for their substrates. MD simulations can help elucidate the molecular basis of this specificity. rug.nl By analyzing the interactions between this compound and the amino acid residues of the enzyme's active site, researchers can identify the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding. researchgate.netmdpi.com

Table 2: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation of this compound in an Enzyme Active Site

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Tyr156 | Hydrogen Bond (keto oxygen) | 2.8 | 85.3 |

| Ser143 | Hydrogen Bond (carboxyl OH) | 2.9 | 92.1 |

| Lys160 | Electrostatic (carboxyl oxygen) | 3.1 | 95.7 |

| Phe210 | Hydrophobic (isobutyl group) | 3.8 | 78.5 |

| Trp115 | Hydrophobic (phenyl ring) | 4.0 | 81.2 |

Note: This table is illustrative, showing the type of data that can be extracted from MD simulation trajectories to characterize key binding interactions.

Spectroscopic Simulations for Structural Elucidation

Computational methods can predict various spectroscopic properties of molecules, which serves as a powerful aid in their experimental characterization and structural elucidation. nih.govmdpi.com DFT calculations are commonly used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com

For this compound, theoretical calculations of its vibrational frequencies can be correlated with the peaks observed in an experimental IR spectrum. researchgate.netstackexchange.com Each peak corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O and O-H bonds in the keto-acid group or the vibrations of the phenyl ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. mdpi.combeilstein-journals.org The accuracy of these computational predictions allows for the confident assignment of signals in complex spectra and can help distinguish between different isomers or conformers of the molecule. beilstein-journals.orgnih.gov

Predicting NMR and IR Spectra for Analytical Confirmation

Theoretical and computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which is invaluable for the analytical confirmation of synthesized or isolated compounds. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can then be compared with experimental data to verify the molecular structure.

The prediction of NMR and IR spectra for organic molecules like this compound typically involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors and vibrational frequencies. nih.gov A common approach is to use a hybrid DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.govacademie-sciences.fr The choice of functional and basis set is crucial for obtaining results that correlate well with experimental values. ruc.dkmdpi.com For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed. nih.gov

A significant consideration for this compound is the potential for keto-enol tautomerism, a phenomenon observed in related phenylpyruvic acids. researchgate.netnih.govacs.org The molecule can exist in equilibrium between a keto form and an enol form. Computational studies on phenylpyruvic acid have shown that the enol form is predominant in aprotic solvents and methanol, while the keto form is favored in aqueous solutions. nih.gov DFT calculations can be used to determine the relative energies of these tautomers and predict the spectra for each, which would be expected to coexist in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the keto tautomer of this compound. These values are calculated based on established DFT methodologies for similar aromatic carboxylic acids. The chemical shifts are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) *

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (ortho to isobutyl) | 7.25 |

| Aromatic (meta to isobutyl) | 7.15 |

| Methylene (B1212753) (-CH₂-) | 4.05 |

| Isobutyl (-CH₂-) | 2.48 |

| Isobutyl (-CH-) | 1.85 |

| Isobutyl (-CH₃) | 0.90 |

| Carboxylic Acid (-COOH) | 10.50 |

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) *

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O, ketone) | 195.2 |

| Carbonyl (C=O, acid) | 168.5 |

| Aromatic (C-isobutyl) | 142.0 |

| Aromatic (C-H, ortho to isobutyl) | 129.8 |

| Aromatic (C-H, meta to isobutyl) | 129.5 |

| Aromatic (C-CH₂) | 134.0 |

| Methylene (-CH₂-) | 45.1 |

| Isobutyl (-CH₂-) | 45.0 |

| Isobutyl (-CH-) | 30.2 |

| Isobutyl (-CH₃) | 22.4 |

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Predicted IR Vibrational Frequencies

The theoretical IR spectrum of this compound can also be calculated using DFT. The vibrational frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors in the calculations. nih.gov The predicted spectrum would show characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 3: Predicted Major IR Vibrational Frequencies for this compound (Keto Form) *

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (ketone) | 1725 |

| C=O stretch (carboxylic acid) | 1710 |

| C=C stretch (aromatic) | 1605, 1515 |

| C-O stretch (carboxylic acid) | 1285 |

| O-H bend (carboxylic acid) | 920 |

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Computational Approaches to Auger Electron Spectroscopy Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical environment of the atoms at a material's surface. While primarily an experimental technique, computational methods are increasingly being used to simulate and interpret Auger electron spectra of organic molecules.

The theoretical modeling of AES for molecules like this compound is a complex task due to the involvement of multiple electronic states (initial core-hole state and final dicationic states). nih.govarxiv.orgarxiv.org A significant challenge in the computational simulation of molecular AES is the large number of possible final doubly ionized states, which increases rapidly with the size of the molecule. nih.gov

One promising computational approach for simulating Auger spectra of organic molecules is multiconfiguration pair-density functional theory (MC-PDFT) with a restricted active space (RAS) reference wave function. nih.govarxiv.orgarxiv.org This method has been shown to provide an accuracy comparable to more computationally expensive methods like second-order perturbation theory (RASPT2), but at a significantly lower computational cost. nih.govarxiv.orgarxiv.org

The general workflow for computing the Auger electron spectrum of an organic molecule such as this compound using MC-PDFT would involve the following steps:

Ground State Calculation: An initial calculation of the ground electronic state of the molecule is performed.

Core-Ionized State Calculation: The initial state for the Auger process, a core-hole state, is generated. This is typically a highly excited state. arxiv.orgarxiv.org

Final Dicationic States Calculation: The final dicationic states are computed by removing two electrons from the valence orbitals. A state-averaged calculation is often performed over all possible two-hole states. arxiv.orgarxiv.org

Decay Rate Calculation: The rates of the Auger decay from the initial core-hole state to the final dicationic states are calculated. A common and efficient method for this is the one-center approximation (OCA). nih.govarxiv.org

Spectrum Generation: The final theoretical Auger electron spectrum is generated by plotting the kinetic energies of the ejected Auger electrons against their intensities (determined by the decay rates).

For a molecule like this compound, such a computational study would provide valuable insights into its electronic structure and could aid in the interpretation of experimental AES data. The predicted spectrum would show a series of peaks corresponding to the different Auger transitions, with the energies and intensities of these peaks being characteristic of the molecule's atomic composition and chemical bonding environment.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Research Perspectives and Future Directions in Aromatic α Keto Acid Metabolism

Elucidation of Novel Enzymatic Pathways Involving Aromatic Pyruvic Acid Derivatives

The metabolic pathways for many aromatic pyruvic acid derivatives are not fully characterized. While p-isobutylphenylpyruvic acid is known as a downstream metabolite of the common anti-inflammatory drug ibuprofen (B1674241), its precise enzymatic origins and fate in biological systems remain an active area of investigation. nih.govdrugbank.com The metabolism of ibuprofen itself is complex, involving cytochrome P450 enzymes for initial hydroxylation, followed by oxidation reactions. researchgate.netclinpgx.org However, the direct enzymatic steps leading to the pyruvic acid moiety are less understood.

Future research will likely focus on identifying and characterizing novel enzymes analogous to those in well-known amino acid catabolic pathways. For instance, the conversion of the amino acid phenylalanine to phenylpyruvic acid is a classic example of oxidative deamination, a reaction that can be catalyzed by enzymes such as L-amino acid deaminases (L-AADs) or transaminases. nih.govwikipedia.org It is plausible that a similar pathway exists for a corresponding amino acid, p-isobutylphenylalanine, yielding this compound.

Furthermore, the downstream metabolism of these keto acids is of significant interest. Studies have shown that enzymes previously characterized for other functions, such as cytoplasmic malate (B86768) dehydrogenase (MDH-s) and lactate (B86563) dehydrogenase (LDH), possess a secondary activity as aromatic α-keto acid reductases. nih.gov These enzymes can reduce aromatic keto acids to their corresponding α-hydroxy acids, representing a potential metabolic fate for this compound. The elucidation of these novel and secondary pathways is crucial for a complete picture of aromatic compound metabolism.

| Enzyme Class | Catalyzed Reaction | Relevance to this compound Metabolism |

| Cytochrome P450 Monooxygenases | Hydroxylation of aromatic and aliphatic compounds | Initial steps in the metabolism of parent compounds like ibuprofen. clinpgx.org |

| L-Amino Acid Deaminases (L-AADs) | Oxidative deamination of an amino acid to an α-keto acid | Potential for direct synthesis from a corresponding amino acid precursor. nih.gov |

| Transaminases (Aminotransferases) | Transfer of an amino group from an amino acid to an α-keto acid | A primary route for the interconversion of amino acids and α-keto acids. nih.gov |

| Aromatic α-Keto Acid Reductases | Reduction of an α-keto acid to an α-hydroxy acid | Potential downstream metabolic conversion; this activity is often found in dehydrogenases like MDH and LDH. nih.gov |

Advanced Metabolomic Profiling of Complex Biological Systems to Identify this compound

Identifying and quantifying low-abundance metabolites like this compound in complex biological matrices such as plasma or urine presents a significant analytical challenge. nih.gov Advanced metabolomic profiling, primarily utilizing mass spectrometry-based techniques, is essential for this purpose. mdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of α-keto acids. researchgate.netregionh.dknih.gov

Due to the chemical properties of keto acids, direct analysis often suffers from low sensitivity. Therefore, pre-column derivatization is a common strategy to improve ionization efficiency and chromatographic separation. researchgate.net Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the keto group to form stable oxime derivatives that are more readily detected by mass spectrometry. researchgate.netacs.org This approach allows for the development of highly sensitive and specific methods with low limits of detection, often in the sub-micromolar range. researchgate.net

Future directions in metabolomics will involve the application of these high-throughput methods to screen for this compound and other related metabolites in large-scale clinical and biological studies. nih.gov Such research could help identify novel biomarkers for drug metabolism, disease states, or exposure to xenobiotics. nih.govnih.gov The integration of metabolomic data with other 'omics' datasets (genomics, proteomics) will provide a more holistic understanding of the metabolic pathways involving aromatic α-keto acids.

| Analytical Technique | Principle | Advantages for α-Keto Acid Analysis | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High chromatographic resolution. Established libraries for spectral matching. | Requires derivatization to increase volatility. Potential for thermal degradation of analytes. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by selective mass filtering and detection. | High sensitivity and specificity. researchgate.net Suitable for non-volatile and thermally labile compounds. nih.gov | Matrix effects can suppress ion signals. Often requires derivatization for optimal sensitivity. regionh.dk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclei in a magnetic field. | Non-destructive and highly quantitative without standards. Provides structural information. | Lower sensitivity compared to MS-based methods. nih.gov |

Engineering of Biosynthetic Routes for Targeted Production of Aromatic α-Keto Acids

The principles of metabolic engineering and synthetic biology offer a promising avenue for the sustainable, de novo production of valuable aromatic compounds, including α-keto acids. lbl.govnih.gov By harnessing the metabolic machinery of microbial cell factories like Escherichia coli or Saccharomyces cerevisiae, it is possible to construct biosynthetic pathways for desired products from simple feedstocks like glucose. mdpi.com

The production of aromatic compounds in these hosts begins with the shikimate pathway, which synthesizes the precursor chorismate from the central carbon metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). oup.com A common metabolic engineering strategy involves alleviating feedback inhibition and increasing the expression of key enzymes in this pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, to boost the carbon flux towards aromatic molecules. mdpi.comnih.gov

To produce a target compound like this compound, a heterologous pathway would be constructed downstream of chorismate. This would involve introducing a series of enzymes to convert chorismate into a specific p-isobutylphenyl-precursor, followed by a final conversion step. This final step would likely employ an engineered L-amino acid deaminase or a transaminase with high specificity for the precursor amino acid to yield the final α-keto acid product. nih.govresearchgate.net Researchers have successfully used such strategies to achieve high-titer production of phenylpyruvic acid, demonstrating the feasibility of this approach for related molecules. researchgate.netnih.gov Future work will focus on enzyme discovery and protein engineering to create highly efficient and specific catalysts for the synthesis of novel aromatic α-keto acids. nih.govdovepress.com

| Pathway Component | Description | Engineering Goal |

| Host Organism | Escherichia coli or Saccharomyces cerevisiae | A well-characterized and genetically tractable chassis for pathway engineering. oup.com |

| Upstream Pathway | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Shikimate Pathway | Overexpress key enzymes (e.g., feedback-resistant DAHP synthase) to increase the supply of the precursor chorismate. mdpi.com |

| Heterologous Pathway | Novel enzymes for converting chorismate to a p-isobutylphenyl-precursor | Introduce a multi-gene cassette to synthesize the direct precursor of the target molecule. |

| Terminal Enzyme | Engineered L-amino acid deaminase or transaminase | Convert the precursor amino acid into this compound with high efficiency and specificity. researchgate.net |

| Process Optimization | Fermentation conditions, in situ product removal | Maximize product titer and yield by optimizing growth conditions and mitigating product toxicity. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-Isobutylphenylpyruvic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or enzymatic catalysis. For example, isotope-labeled analogs (e.g., [13C2] derivatives) can be synthesized from p-hydroxyphenylpyruvic acid via enzymatic reduction, with yields optimized by controlling pH (5.5–6.0) and temperature (25–30°C). Kinetic studies using gas chromatography-mass spectrometry (GC-MS) are critical for quantifying intermediates .

- Key Parameters : Catalyst type (e.g., Lewis acids vs. enzymes), solvent polarity, and reaction time.

Q. Which spectroscopic methods are optimal for characterizing this compound, and what key peaks indicate structural confirmation?

- Methodological Answer :

- NMR : Look for α-keto proton signals at δ 9.8–10.2 ppm (¹H) and carbonyl carbons at ~200 ppm (¹³C).

- IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch).

- MS : Molecular ion peak at m/z 206 (C₁₃H₁₆O₃) with fragmentation patterns confirming the isobutylphenyl group .

- Table 1 : Spectral Reference Data

| Technique | Key Peaks | Significance |

|---|---|---|

| ¹H NMR | δ 1.0 (d, CH₃), δ 3.2 (m, CH₂) | Isobutyl group confirmation |

| ¹³C NMR | 200.2 ppm (C=O) | Keto group identification |

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. Store samples at 4°C (short-term) vs. -20°C (long-term) with desiccants. Monitor degradation products (e.g., decarboxylation to p-isobutylphenylacetic acid) over 6–12 months. Include controls for light, humidity, and oxygen exposure .

Advanced Research Questions

Q. What strategies resolve contradictory data in kinetic studies of this compound's enzymatic interactions?

- Methodological Answer :

- Statistical Modeling : Use mixed-effects models to account for nested data (e.g., repeated measurements per enzyme batch).

- Replication : Perform triplicate assays across independent labs to isolate protocol variability.

- Error Analysis : Calculate sampling errors (sFE) and analytical uncertainty via propagation-of-error formulas .

Q. How can computational models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilicity at the α-keto position.

- MD Simulations : Simulate solvent effects (e.g., aqueous vs. nonpolar) on reaction pathways.

- Validation : Compare predicted activation energies with experimental DSC data .

Q. What experimental controls are critical when investigating this compound's metabolic pathways in vivo?

- Methodological Answer :

- Negative Controls : Use knockout models or enzyme inhibitors (e.g., phenylpyruvate decarboxylase inhibitors).

- Isotopic Tracers : Administer ¹³C-labeled compound to track metabolic flux via LC-MS/MS.

- Ethical Compliance : Adhere to PICOT frameworks for animal/human studies (e.g., defining timeframes for outcome measurement) .

Data Contradiction Analysis Framework

For conflicting results (e.g., variable bioactivity reports):

Source Audit : Compare sampling protocols (e.g., extraction methods from ).

Analytical Cross-Validation : Re-analyze raw data with alternative techniques (e.g., NMR vs. X-ray crystallography).

Meta-Analysis : Pool datasets using random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.